3-(3-Methoxyphenyl)benzaldehyde chemical properties
3-(3-Methoxyphenyl)benzaldehyde chemical properties
An In-depth Technical Guide to 3-(3-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)benzaldehyde, a bi-aryl compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, outline a robust synthetic pathway, and explore its current and potential applications for researchers, scientists, and drug development professionals. The information is presented to not only detail the "what" but to explain the "why," grounding technical data in practical, field-proven insights.
Introduction: The Significance of a Bi-Aryl Scaffold
3-(3-Methoxyphenyl)benzaldehyde, also known as 3'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, belongs to the biphenyl class of organic compounds. The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a semi-rigid backbone that can position functional groups in specific three-dimensional orientations to interact with biological targets. The presence of both an electron-donating methoxy group and a reactive aldehyde group on separate phenyl rings makes this molecule a highly versatile and valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for the flavor and fragrance industry.[1][2] Its structure allows for selective modification at three key points: the aldehyde, the methoxy-substituted ring, and the aldehyde-bearing ring, providing a rich platform for chemical diversification.
Chemical Identity and Nomenclature
Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 3-(3-Methoxyphenyl)benzaldehyde are summarized below.
| Identifier | Value |
| IUPAC Name | 3-(3-methoxyphenyl)benzaldehyde[3] |
| CAS Number | 126485-58-3[1][3] |
| Molecular Formula | C₁₄H₁₂O₂[1][3] |
| Molecular Weight | 212.24 g/mol [3] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O[3] |
| InChI | InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3[3] |
| InChIKey | GLGWNAPAIMXRGT-UHFFFAOYSA-N[3] |
| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methoxybiphenyl-3-carbaldehyde[1][3] |
Physicochemical and Spectroscopic Properties
Understanding the physical properties and spectroscopic profile of a compound is fundamental to its handling, characterization, and use in synthesis.
Physical Properties
The compound is typically supplied as an off-white solid with good stability under standard laboratory conditions.[1]
| Property | Value | Source |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Boiling Point | 361.1 ± 25.0 °C (Predicted) | [4] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Profile: A Predictive Analysis
Caption: Structure of 3-(3-Methoxyphenyl)benzaldehyde.
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. A sharp singlet around δ 9.9-10.1 ppm is characteristic of the aldehydic proton. The methoxy group protons will appear as a sharp singlet around δ 3.8-3.9 ppm . The aromatic region (δ 7.0-8.0 ppm ) will display a complex series of multiplets corresponding to the eight protons on the two phenyl rings. Protons ortho to the aldehyde group will be the most downfield shifted in that system due to its electron-withdrawing nature.
-
¹³C NMR: The carbon spectrum will be defined by a signal for the aldehyde carbonyl carbon at δ 190-195 ppm . The methoxy carbon will resonate around δ 55-56 ppm . The 12 aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C3') and the carbons flanking the biphenyl linkage (C1, C1') being key identifiable signals.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[10] Additional characteristic peaks will include C-H stretches for the aldehyde proton (~2720 and 2820 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretching vibrations (1500-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy ether group (~1250 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a strong molecular ion peak [M]⁺ at m/z = 212 . Key fragmentation patterns would include the loss of the aldehyde proton ([M-1]⁺ at m/z 211), loss of the formyl group ([M-29]⁺ at m/z 183), and loss of the methoxy group ([M-31]⁺ at m/z 181).
Synthesis and Reactivity
As a key intermediate, understanding the synthesis and reactivity of 3-(3-Methoxyphenyl)benzaldehyde is crucial for its effective application.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A reliable and high-yielding route to this bi-aryl compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks. The causality behind this choice lies in its proven effectiveness for constructing C-C bonds between sp²-hybridized carbons, as is the case in biphenyl synthesis.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Experimental Protocol:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-formylphenylboronic acid (1.0 eq.), 3-bromoanisole (1.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq.). The biphasic solvent system is chosen to dissolve both the organic starting materials and the inorganic base.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(3-Methoxyphenyl)benzaldehyde.
Core Reactivity
The molecule's reactivity is dominated by the aldehyde functional group. It readily undergoes:
-
Condensation Reactions: Such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes, which are precursors to a vast array of other compounds.[1]
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (3'-(methoxy)-[1,1'-biphenyl]-3-carboxylic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol ( (3'-(methoxy)-[1,1'-biphenyl]-3-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, a key transformation in pharmaceutical synthesis.
Applications in Research and Drug Development
The unique structural features of 3-(3-Methoxyphenyl)benzaldehyde make it a valuable building block in several high-value research areas.
Caption: Relationship between structure and applications.
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Medicinal Chemistry: Benzaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][12] This molecule serves as a starting point for synthesizing novel compounds for screening. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy.[13] The biphenyl core can be used to develop analogues of natural products or other biologically active molecules, with the methoxy group helping to fine-tune solubility and metabolic stability.
-
Agrochemicals: The biphenyl structure is found in a number of commercial fungicides and herbicides. The reactivity of the aldehyde group allows for the facile introduction of various toxophores or pharmacophores required for pesticidal activity.[1]
-
Material Science: The aromatic nature and rigidity of the biphenyl unit can be exploited in the synthesis of polymers with enhanced thermal and mechanical properties. It can also be used to create novel dyes and liquid crystals.[1][2]
-
Flavor and Fragrance Industry: As a substituted benzaldehyde, it can be used to create complex aromatic compounds for perfumes and flavorings, contributing to unique scent profiles.[1][2]
Safety and Handling
Proper handling of all chemicals is paramount in a research environment. 3-(3-Methoxyphenyl)benzaldehyde possesses moderate acute toxicity and is an irritant.
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Data sourced from PubChem.[3] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
-
Spill & Disposal: In case of a spill, contain the material and clean up with an appropriate absorbent. Dispose of waste in accordance with local, state, and federal regulations.
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Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxybenzaldehyde, 97%. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of the South African Chemical Institute. (1981). Synthesis of saligenin analogues of phenylpropanolamines. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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Molecules. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Retrieved from [Link]
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Molecules. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-methoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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RSC Publishing. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
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